molecular formula C8H11Cl2N B1590653 2-(4-Chloro-phenyl)-ethylamine hcl CAS No. 2492-83-3

2-(4-Chloro-phenyl)-ethylamine hcl

Cat. No. B1590653
CAS RN: 2492-83-3
M. Wt: 192.08 g/mol
InChI Key: RAQLDEHFRPTIHW-UHFFFAOYSA-N
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Description

2-(4-Chloro-phenyl)-ethylamine hcl is a chemical compound that is a useful building block in organic chemistry . It is also known as 4-chlorophenylhydrazine hydrochloride .


Synthesis Analysis

The synthesis of 2-(4-Chloro-phenyl)-ethylamine hcl involves several steps. The benzophenone compound 2 was treated with sodium borohydride in methanol to afford the corresponding product of (4-chlorophenyl) (phenyl) methanol (3) in quantitative yield . This alcohol compound 3 was then treated with calcium chloride and hydrochloric acid at 80-90 °C to afford the corresponding derivative of 1-chloro-4-[chloro(phenyl) methyl] benzene (4) in excellent yields .


Molecular Structure Analysis

The molecular structure of 2-(4-Chloro-phenyl)-ethylamine hcl was confirmed by single-crystal X-ray diffraction studies . The structure is stabilized by O-H…N and N-H…N hydrogen bond and C-H…π stackings .


Physical And Chemical Properties Analysis

2-(4-Chloro-phenyl)-ethylamine hcl is a solid at 20 degrees Celsius . It is air sensitive and hygroscopic .

Scientific Research Applications

Application

The compound is synthesized to study its pharmacological activities against antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

Method of Application

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Results

The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

2. 4-chloro-α-PVP and 4-MDMC

Application

These compounds were found in seizures by drug enforcement agencies and were identified and characterized by various instrumental analytical methods .

Method of Application

The obtained powder samples were analyzed by gas chromatography–mass spectrometry (GC–MS), liquid chromatography–mass spectrometry n (LC–MS n ), nuclear magnetic resonance (NMR) spectroscopy, infrared and Raman spectroscopy and X-ray crystallography .

Results

The two compounds were tentatively identified as 4-chloro-α-PVP and 4-MDMC by GC–MS, and LC–MS/MS. The confirmation of the results was made by NMR spectroscopy. The X-ray crystallography gave information that 4-chloro-α-PVP and 4-MDMC were in salted forms with sulfate and hydrochloride, respectively; in addition, both compounds existed as racemic mixtures .

3. 4-Chlorophenylhydrazine hydrochloride

Application

4-Chlorophenylhydrazine hydrochloride is a chemical compound with the molecular formula CHClN. It is used in various chemical reactions and syntheses .

Method of Application

The specific methods of application can vary depending on the reaction or synthesis it is being used in. Typically, it would be used as a reagent in a chemical reaction .

Results

The results or outcomes would depend on the specific reaction or synthesis it is being used in .

4. Antihistamines clocinizine and chlorcyclizine

Application

Clocinizine and chlorcyclizine are antihistamine drugs that are synthesized for their pharmacological importance . They are commonly used for relief of allergies caused by intolerances of proteins .

Method of Application

The synthesis of clocinizine and chlorcyclizine involves a common intermediate 1-[(4-chloro phenyl)(phenyl)-methyl]-piperazine, which is prepared from (4-chlorophenyl)(phenyl)-methanone in three steps with excellent yields .

Results

The synthesis resulted in the successful production of the antihistamine drugs clocinizine and chlorcyclizine .

5. 4-Chlorophenylhydrazine hydrochloride

Application

4-Chlorophenylhydrazine hydrochloride is a chemical compound with the molecular formula CHClN. It is used in various chemical reactions and syntheses .

Method of Application

The specific methods of application can vary depending on the reaction or synthesis it is being used in. Typically, it would be used as a reagent in a chemical reaction .

Results

The results or outcomes would depend on the specific reaction or synthesis it is being used in .

6. Organic Nonlinear Optical (NLO) Single Crystals

Specific Scientific Field

These compounds are studied in the field of Optoelectronics , Photonics , Nonlinear Optical , and Laser Technology .

Application

New organic single crystals are reported because of their immeasurable potential applications. In present days researchers gave more importance to grow the organic nonlinear optical (NLO) single crystals .

Method of Application

The specific methods of application can vary depending on the reaction or synthesis it is being used in .

Results

The results or outcomes would depend on the specific reaction or synthesis it is being used in .

Safety And Hazards

2-(4-Chloro-phenyl)-ethylamine hcl is classified as having acute toxicity, both orally and through inhalation and dermal contact. It may cause skin sensitization and is suspected of causing cancer .

Future Directions

Recent advances in the synthesis of organoborane compounds, which include 2-(4-Chloro-phenyl)-ethylamine hcl, have opened up new possibilities for their use in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Future research will likely focus on further developing these applications.

properties

IUPAC Name

2-(4-chlorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQLDEHFRPTIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482465
Record name 2-(4-Chlorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-phenyl)-ethylamine hydrochloride

CAS RN

2492-83-3
Record name 2492-83-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Chlorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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